Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
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Overview
Description
“Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate” is a chemical compound. It’s likely to be a derivative of 1,3,5-triazine , which is a class of compounds known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar 1,3,5-triazine derivatives have been synthesized by replacing chloride ions in cyanuric chloride . The process can be expedited using microwave irradiation, yielding the desired products in less time and with higher purity .Scientific Research Applications
- Their unique fluorescence behavior makes them promising candidates for water sensing applications. By detecting trace water in single or mixed solvents, they demonstrate outstanding sensitivity and anti-interference properties .
Fluorescent Sensors for Water Sensing
Photoresponsive Behavior
Future Directions
While specific future directions for this compound are not available, research into similar compounds, such as 1,3,5-triazine derivatives, is ongoing due to their potential biological activities . These compounds are being investigated for their potential as antimicrobial, antimalarial, anticancer, and antiviral agents .
properties
IUPAC Name |
benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-7-8-20-14(9-12)18-16(19-17(20)22)24-11-15(21)23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJKSYJEPSBYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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